4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a benzenesulfonamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of Dimethylaminoethyl Group: This step may involve alkylation reactions where a dimethylamino group is introduced.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Applications in the development of new materials.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(2-(benzofuran-2-yl)ethyl)benzenesulfonamide: Lacks the dimethylamino group.
4-acetyl-N-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)benzenesulfonamide: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylaminoethyl group in 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets.
Biological Activity
4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an acetyl group, a benzofuran moiety, and a benzenesulfonamide functional group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of 358.44 g/mol. The presence of the benzofuran moiety enhances lipophilicity, potentially improving interactions with biological targets. The sulfonamide group is known for its role in various pharmacological applications, particularly in antibacterial and antitumor activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown promising efficacy against common bacterial strains such as Escherichia coli and Bacillus subtilis. In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 1.25 to 1.80 µg/mL against these bacteria, comparable to standard antibiotics like penicillin .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions such as Alzheimer's disease. Preliminary studies suggest that benzofuran derivatives can inhibit AChE activity effectively. One study reported an IC50 value of 0.55 µM for a related compound, indicating strong inhibitory potential . This activity is particularly relevant given the increasing interest in AChE inhibitors for neurodegenerative diseases.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been explored to optimize the pharmacological properties of the sulfonamide derivatives .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Acetyl-N,N-diethylbenzenesulfonamide | Sulfonamide with acetyl group | COX-2 inhibition |
Benzofuran sulfonamides | Benzofuran core with sulfonamide | Anticancer and antimicrobial |
N-thiazol-2-yl benzenesulfonamides | Thiazole ring substitution | Antibacterial activity |
This table illustrates the diversity of biological activities associated with benzofuran-based compounds, emphasizing the potential of this compound as a lead compound for further development.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the lipophilic nature of the benzofuran moiety facilitates better membrane penetration and interaction with target proteins involved in microbial resistance and neurodegeneration.
Properties
IUPAC Name |
4-acetyl-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14(23)15-8-10-17(11-9-15)27(24,25)21-13-18(22(2)3)20-12-16-6-4-5-7-19(16)26-20/h4-12,18,21H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDZXAMZFARITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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